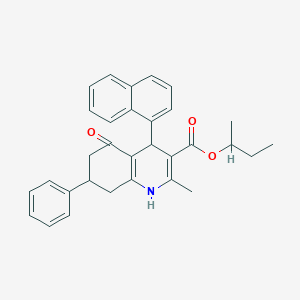

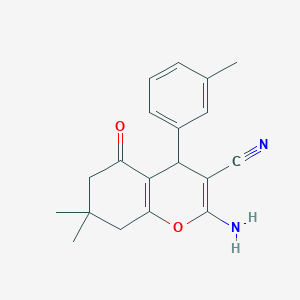

ethyl 5-amino-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound ethyl 5-amino-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an amino group and a methoxyphenyl group. This structure is of interest due to the pyrazole ring's presence in many biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the context of similar compounds, the synthesis can involve multi-component reactions, offering a versatile approach to introducing various substituents into the pyrazole ring (GobalaKrishnan et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms. This structure contributes to the compound's ability to engage in hydrogen bonding and π-π interactions, which are significant for its binding with biological targets.

Chemical Reactions and Properties

Pyrazole derivatives are known for their reactivity towards electrophilic substitution and their ability to act as ligands in coordination chemistry. These compounds can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which can modify their biological activity (Rossi et al., 2014).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting point, boiling point, and solubility, are influenced by the nature of the substituents attached to the pyrazole ring. These properties are crucial for determining the compound's suitability for pharmaceutical formulations.

Chemical Properties Analysis

Chemically, pyrazole derivatives exhibit a range of activities, including antimicrobial, anti-inflammatory, and anticancer properties, depending on the substituents' nature. Their ability to interact with various enzymes and receptors is a subject of ongoing research to develop new therapeutic agents (Cetin, 2020).

作用機序

Target of Action

Compounds with similar structures, such as 5-amino-3-(methoxyphenyl)isoquinolin-1-one, have been found to interact withTankyrase , a member of the poly (ADP-ribose)polymerase family . Tankyrase mediates Wnt signal transduction and has emerged as a new molecular target for the therapy of different kinds of cancer .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit tankyrase, thereby disrupting wnt/β-catenin signaling . This disruption can lead to changes in genomic stability, transcriptional control, energy metabolism, and apoptosis .

Biochemical Pathways

Given its potential interaction with tankyrase, it may affect theWnt/β-catenin signaling pathway . This pathway plays a significant role in a wide range of biological events, including the maintenance of genomic stability, transcriptional control, energy metabolism, and apoptosis .

Result of Action

Inhibition of tankyrase, a potential target of this compound, has emerged as an appealing strategy for the discovery of novel anticancer drugs

特性

IUPAC Name |

ethyl 3-amino-5-(3-methoxyphenyl)-1H-pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-3-19-13(17)10-11(15-16-12(10)14)8-5-4-6-9(7-8)18-2/h4-7H,3H2,1-2H3,(H3,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVUMDPQZPJORI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1N)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5068278.png)

![N-[5-(1-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5068279.png)

![methyl N-[3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)benzoyl]-N-methylglycinate](/img/structure/B5068287.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5068296.png)

![3-[(2-oxo-3-phenylpropyl)thio]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B5068314.png)

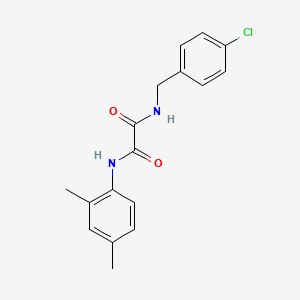

![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-furoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5068318.png)

![{(2S*)-1-[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]-2-pyrrolidinyl}methanol](/img/structure/B5068325.png)

![3-[(4-ethoxyphenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5068353.png)

![3-{[2-(2-quinolinylthio)propanoyl]amino}benzoic acid](/img/structure/B5068377.png)